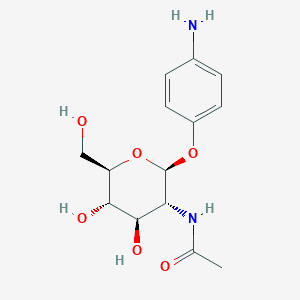

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the selective hydrolysis of β-anomeric GalNAc derivatives using fungal β-N-acetylhexosaminidase from Penicillium oxalicum . The reaction conditions include maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Glycobiology Research

This compound is primarily utilized in glycobiology to study the structure and function of glycans:

- Enzyme Substrate : It acts as a substrate for β-hexosaminidases, which are crucial in glycan degradation pathways.

- Protein-Glycan Interactions : The amino group present in the compound enhances its ability to interact with proteins, facilitating studies on protein-glycan recognition mechanisms.

Drug Development

In medicinal chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is significant for:

- Synthesis of Glycosylated Drugs : It serves as a precursor for synthesizing glycosylated drugs and glycopeptides, which can improve pharmacokinetics and therapeutic efficacy.

- Biopharmaceuticals : The compound is utilized in developing biopharmaceuticals that leverage glycan structures for enhanced biological activity.

Diagnostic Tools

The compound's properties make it suitable for developing diagnostic assays:

- Enzymatic Assays : It is employed as a substrate in enzymatic assays to measure the activity of glycosidases, aiding in the diagnosis of various diseases related to carbohydrate metabolism .

Types of Reactions

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside undergoes several chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions typically involve sodium borohydride.

- Substitution : Nucleophilic substitution can occur, allowing for modifications that enhance its reactivity.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Sodium borohydride | Basic conditions |

| Substitution | Alkyl halides | Anhydrous solvents |

Inhibition Studies

In vitro studies have shown that compounds similar to 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside significantly reduce the activity of specific enzymes involved in glycan metabolism. For instance, inhibition of β-N-acetylglucosaminidase has been documented, highlighting its potential therapeutic applications.

Glycosylation Studies

Research indicates that glycosylated derivatives of this compound exhibit enhanced stability and bioactivity compared to their non-glycosylated counterparts. This finding underscores the importance of glycosylation in drug design and development .

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate in enzymatic reactions. It interacts with enzymes involved in glycan synthesis and degradation, facilitating the study of these processes in biological systems . The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Used as a substrate for β-N-acetylglucosaminidase assays.

4-Nitrophenyl-N-acetyl-β-D-glucosaminide: Another substrate for enzymatic assays, particularly in studying glycosidase activity.

Uniqueness

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its amino group, which allows for specific interactions with enzymes and other biomolecules. This makes it particularly useful in studying protein-glycan interactions and glycan metabolism .

Actividad Biológica

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 4-APG) is a synthetic compound that belongs to a class of carbohydrates known as glycosides. This compound has garnered attention due to its potential biological activities, particularly in the context of glycosylation processes and enzyme interactions. This article explores the biological activity of 4-APG, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

4-APG is characterized by the following chemical formula: C₁₄H₂₀N₂O₆. Its structure includes an aminophenyl group attached to a glucopyranoside moiety, which contributes to its biological functionality. The compound's properties allow it to interact with various biological systems, particularly in glycoprotein synthesis and enzyme inhibition.

The biological activity of 4-APG can be attributed to several mechanisms:

- Enzyme Substrate : 4-APG acts as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This property is utilized in clinical diagnostics to measure glycosidase activity through chromogenic reactions .

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that analogs related to 4-APG can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs). This inhibition may be mediated by competitive interactions within metabolic pathways essential for GAG synthesis .

- Impact on Cellular Processes : Studies have shown that certain derivatives of 4-APG affect cellular processes such as protein synthesis and cell signaling pathways. For instance, the presence of specific moieties in related compounds can lead to reduced synthesis of proteins while affecting GAG chain lengths .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies demonstrated that compounds similar to 4-APG significantly reduced the incorporation of radiolabeled glucosamine into GAGs, indicating a potential therapeutic role in conditions characterized by abnormal GAG accumulation . For example, one study reported a reduction to approximately 7% of control levels when treated with a specific analog at a concentration of 1.0 mM.

- Clinical Applications : The identification and quantification of 4-APG and its derivatives have been explored in clinical settings, particularly for diagnosing metabolic disorders like aspartylglycosaminuria. A sensitive method involving gas chromatography-mass spectrometry was developed for detecting these compounds in urine samples .

- Therapeutic Potential : The ability of 4-APG to modulate glycosylation processes suggests potential applications in drug design, particularly for targeting diseases linked to glycoprotein abnormalities and enzyme deficiencies .

Biological Activity Summary Table

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZITXGZJXXMRL-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.